molecular formula C19H17N5O B15103204 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide

Cat. No.: B15103204
M. Wt: 331.4 g/mol
InChI Key: APJMYEAGPQMELS-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Triazole Group: The triazole group can be introduced through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Coupling of the Indole and Triazole Moieties: The final step involves the coupling of the indole core with the triazole group through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carboxamide: Lacks the triazole moiety, which may result in different biological activities.

    4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Lacks the indole core, which may affect its overall properties and applications.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-3-carboxamide

InChI

InChI=1S/C19H17N5O/c1-23-11-17(16-4-2-3-5-18(16)23)19(25)22-15-8-6-14(7-9-15)10-24-13-20-12-21-24/h2-9,11-13H,10H2,1H3,(H,22,25)

InChI Key

APJMYEAGPQMELS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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